10-N-Boc-amino-dec-1-ene
Overview
Description
Mechanism of Action
Target of Action
10-N-Boc-amino-dec-1-ene is an organic compound . It is commonly used in organic synthesis as an amine protecting agent . The primary targets of this compound are the amine groups present in other molecules. These amine groups play a crucial role in various biochemical reactions, and protecting them can prevent undesired reactions or influences from other chemical substances .
Mode of Action
The compound interacts with its targets (amine groups) by forming a protective layer around them. This protective layer prevents the amine groups from participating in unwanted chemical reactions during the synthesis process .
Result of Action
The primary result of this compound’s action is the successful protection of amine groups during organic synthesis. This protection allows for more precise control over the reactions taking place, potentially leading to higher yields or purer products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a colorless liquid that is insoluble in water but soluble in organic solvents . Therefore, the choice of solvent can significantly impact its effectiveness. Additionally, it has low toxicity but is combustible, indicating that safety precautions should be taken when handling and storing this compound .
Preparation Methods
10-N-Boc-amino-dec-1-ene is typically synthesized through a reaction involving 1-decene and tert-butyl carbamate. The reaction is catalyzed by a base such as sodium hydride or potassium tert-butoxide . The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours . Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
10-N-Boc-amino-dec-1-ene undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc-protected amine reacts with electrophiles.
Oxidation and Reduction Reactions:
Scientific Research Applications
10-N-Boc-amino-dec-1-ene is widely used in scientific research, particularly in the fields of chemistry and biology:
Organic Synthesis: It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.
Surface Modification: The compound is used in the modification of silicon nanowire-based sensor devices, where it helps in the covalent binding of amino-terminated compounds.
Pharmaceutical Research: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
10-N-Boc-amino-dec-1-ene can be compared with other Boc-protected amines such as:
- N-Boc-1-amino-2-propanol
- N-Boc-1-amino-3-phenylpropane
- N-Boc-1-amino-4-pentene
These compounds share similar protective functionalities but differ in their alkyl chain lengths and substituents, which can influence their reactivity and applications . The uniqueness of this compound lies in its long alkyl chain, which provides distinct steric and electronic properties .
Properties
IUPAC Name |
tert-butyl N-dec-9-enylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-5-6-7-8-9-10-11-12-13-16-14(17)18-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZBQHNWIXSPLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373521 | |
Record name | 10-N-Boc-amino-dec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313469-03-3 | |
Record name | 10-N-Boc-amino-dec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 313469-03-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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